[(3,4-Dichlorophenyl)methyl](prop-2-en-1-yl)amine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of [(3,4-dichlorophenyl)methyl]amine with prop-2-en-1-ol, followed by treatment with hydrochloric acid to form the hydrochloride salt. Detailed synthetic procedures and reaction mechanisms can be found in relevant research articles .
Molecular Structure Analysis
The molecular structure of (3,4-Dichlorophenyl)methylamine hydrochloride has been elucidated using single-crystal X-ray diffraction. It crystallizes in the orthorhombic crystal system with unit cell parameters: a = 6.4704 Å, b = 12.9304 Å, c = 16.7181 Å, α = β = γ = 90°, and Z = 4. The compound exhibits good agreement between theoretical calculations (DFT/B3LYP method) and experimental data .
Chemical Reactions Analysis
The compound’s chemical reactivity parameters have been studied using density functional theory (DFT). These analyses provide insights into its potential reactivity, stability, and behavior in various chemical environments .
Physical and Chemical Properties Analysis
Scientific Research Applications
Chemical Reactions and Synthesis :
- A study by Jäger et al. (2002) explored a ring-fission and C–C bond cleavage reaction involving N-(3,4-dichlorophenethyl)-N-methylamine. They proposed a reaction mechanism leading to specific compounds, demonstrating the use of this chemical in complex organic synthesis (Jäger et al., 2002).
- Another study by Han et al. (2007) described a stereoselective process for synthesizing a related compound, emphasizing its potential in pharmaceutical synthesis (Han et al., 2007).
Pharmacological Properties :
- Fuller et al. (1979) investigated the compound LR5182, closely related to the target chemical, for its effects on dopamine and norepinephrine neurons, highlighting its potential in neuropharmacology (Fuller et al., 1979).
Material Science and Structural Studies :
- Research by Bussey et al. (2015) on complexes of (prop-2-en-1-yl)bis[(pyridin-2-yl)methylidene]amine with copper, which relates to the target compound, offers insights into its potential application in material science and coordination chemistry (Bussey et al., 2015).
Antibacterial Activity :
- A study by Mehta (2016) focused on synthesizing and characterizing novel heterocyclic compounds, including derivatives of similar compounds, and evaluating their antibacterial activity. This demonstrates its utility in developing antibacterial agents (Mehta, 2016).
These findings collectively indicate that “(3,4-Dichlorophenyl)methylamine hydrochloride” and its related compounds have diverse applications in organic synthesis, pharmacology, material science, and antibacterial research.
Mechanism of Action
Target of Action
The primary targets of (3,4-Dichlorophenyl)methylamine hydrochloride are the human recombinant serotonin, norepinephrine, and dopamine transporters . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
This compound acts as a triple reuptake inhibitor, blocking the reuptake of serotonin, norepinephrine, and dopamine . By inhibiting these transporters, it increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to elevated mood and increased alertness.
Biochemical Pathways
It is known to influence the monoaminergic system, which includes the serotonergic, noradrenergic, and dopaminergic pathways . The downstream effects of this modulation can include changes in mood, cognition, and behavior.
Result of Action
The molecular and cellular effects of (3,4-Dichlorophenyl)methylamine hydrochloride’s action are primarily related to its impact on neurotransmitter levels. By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, it can enhance neurotransmission and lead to changes in neuronal activity . This can result in a variety of effects, including mood elevation and increased alertness.
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]prop-2-en-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c1-2-5-13-7-8-3-4-9(11)10(12)6-8;/h2-4,6,13H,1,5,7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFDQMFODIJBSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC(=C(C=C1)Cl)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103038-63-7 | |
Record name | Benzenemethanamine, 3,4-dichloro-N-2-propen-1-yl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103038-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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